
3-Phenylcyclopentan-1-amine
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Description
3-Phenylcyclopentan-1-amine is a primary amine characterized by a cyclopentane ring substituted with a phenyl group at the 3-position. Its molecular formula is C₁₁H₁₃N, with a molecular weight of 159.23 g/mol (estimated from ). This compound is primarily used in research settings, though commercial availability has been discontinued in some regions (e.g., CymitQuimica listed it as discontinued in 2025) . Key safety concerns include flammability, skin/eye irritation, and environmental hazards such as toxicity to aquatic life .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Phenylcyclopentan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as reductive amination of 3-phenylcyclopentanone using ammonia or alkylamines under hydrogenation conditions. Catalysts like palladium on carbon (Pd/C) or Raney nickel are employed, with solvent choices (e.g., methanol, ethanol) impacting reaction efficiency. For example, elevated pressures (1–3 atm H₂) and temperatures (50–80°C) optimize reduction kinetics . Post-synthesis, intermediates are purified via column chromatography or recrystallization, as noted in analogous amine syntheses .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer : Purification methods include vacuum distillation (for volatile derivatives) or flash chromatography using silica gel with eluents like ethyl acetate/hexane. Characterization requires NMR (¹H/¹³C) to confirm amine proton environments and cyclopentane ring geometry. IR spectroscopy identifies N-H stretches (~3300 cm⁻¹), while mass spectrometry (EI/ESI) verifies molecular ion peaks (e.g., m/z 175 for C₁₁H₁₅N) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to prevent inhalation/contact. Avoid water-reactive conditions; store in airtight containers under inert gas (N₂/Ar) at 2–8°C. In case of skin exposure, wash immediately with soap/water and seek medical attention if irritation persists . Waste must be neutralized and disposed via licensed hazardous waste services .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?
- Methodological Answer : Chiral catalysts like (R)-BINAP-Ru complexes enable asymmetric hydrogenation of ketone precursors. Reaction parameters (temperature, solvent polarity, catalyst loading) must be systematically varied. Monitor ee via chiral HPLC using columns like Chiralpak IA/IB or polarimetry. For example, 0.5 mol% catalyst in THF at 40°C achieves >90% ee in similar amine syntheses .
Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?
- Methodological Answer : Cross-validate receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) under standardized conditions (pH, temperature). Replicate studies with independent batches of the compound to rule out batch variability. Use statistical tools (e.g., ANOVA, Bland-Altman plots) to assess inter-lab reproducibility .
Q. How does this compound’s stability vary under different storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies: expose the compound to UV light (ICH Q1B guidelines), humidity (40–75% RH), and oxidative stress (H₂O₂). Analyze degradation products via LC-MS. For long-term storage, lyophilization in amber vials under argon minimizes decomposition .
Q. What in vitro/in vivo models are appropriate for assessing the compound’s neurotoxicological profile?
- Methodological Answer : Use SH-SY5Y neuronal cells for in vitro cytotoxicity assays (MTT/LDH release). For in vivo studies, administer graded doses (10–100 mg/kg) to rodent models and monitor behavioral changes (open-field test, rotarod). Histopathological analysis of brain tissue identifies neurodegeneration .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electronic properties (HOMO/LUMO, dipole moments). Docking simulations (AutoDock Vina) with target receptors (e.g., 5-HT₂A) identify critical binding interactions. Correlate computed parameters with experimental IC₅₀ values to refine SAR .
Q. What mechanistic insights can be gained from kinetic isotope effects (KIE) in the compound’s metabolic pathways?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
rel-(1R,2S)-2-Phenylcyclopentan-1-amine
- Molecular Formula : C₁₁H₁₃N (same as 3-Phenylcyclopentan-1-amine)
- Key Difference : Stereoisomerism at the 1- and 2-positions of the cyclopentane ring.
- Properties: Similar physical properties (e.g., molecular weight) but distinct reactivity due to spatial arrangement. Notably, its similarity score to this compound is 0.82 (based on CAS registry comparisons) .
3-Phenylcyclobutan-1-amine
- Molecular Formula : C₁₀H₁₃N
- Key Difference : Smaller cyclobutane ring (4-membered vs. 5-membered), resulting in higher ring strain.
- Properties: Lower molecular weight (147.22 g/mol) . Commercial availability as a hydrochloride salt, suggesting higher stability in acidic conditions .
3-Fluorocyclopentan-1-amine
- Molecular Formula : C₅H₁₀FN
- Key Difference : Fluorine atom replaces the phenyl group.
- Properties :
3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine
- Molecular Formula : C₈H₁₇NS
- Key Difference : Ethylsulfanyl (-S-C₂H₅) and N-methyl substituents.
- N-methylation reduces basicity compared to primary amines like this compound. Higher molecular weight (175.29 g/mol) .
1-(3-Phenylphenyl)ethan-1-amine
- Molecular Formula : C₁₄H₁₅N
- Key Difference : Biphenyl group instead of a single phenyl ring.
- Properties :
Comparative Data Tables
Table 1: Structural and Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Size |
---|---|---|---|---|
This compound | C₁₁H₁₃N | 159.23 | Phenyl at C3 | 5 |
rel-(1R,2S)-2-Phenylcyclopentan-1-amine | C₁₁H₁₃N | 159.23 | Phenyl at C2, stereoisomer | 5 |
3-Phenylcyclobutan-1-amine | C₁₀H₁₃N | 147.22 | Phenyl at C3 | 4 |
3-Fluorocyclopentan-1-amine | C₅H₁₀FN | 103.14 | Fluorine at C3 | 5 |
3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine | C₈H₁₇NS | 175.29 | Ethylsulfanyl at C3, N-methyl | 5 |
Properties
CAS No. |
103858-37-3 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-phenylcyclopentan-1-amine |
InChI |
InChI=1S/C11H15N/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |
InChI Key |
ZNMXRCDHEJJIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)N |
Origin of Product |
United States |
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